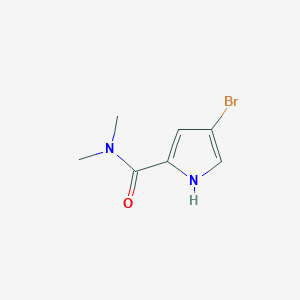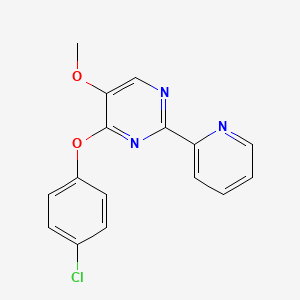![molecular formula C20H19ClN2OS B2867133 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide CAS No. 894004-42-3](/img/structure/B2867133.png)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains a thiazole ring (a ring containing nitrogen and sulfur) and a benzamide group (a benzene ring attached to a carboxamide group). These types of compounds often have biological activity and are found in many drugs .
Molecular Structure Analysis
The compound contains several functional groups, including a thiazole ring, a benzene ring, and an amide group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide can increase the compound’s solubility in water .Applications De Recherche Scientifique
Photochromic Properties and Synthesis
Thermally Irreversible Photochromic Systems : Research on derivatives similar to the queried compound, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, shows their application in creating materials with thermally irreversible and fatigue-resistant photochromic properties. These compounds demonstrate stable photochromic performance, maintaining coloration/decoloration cycles over extensive periods, which is crucial for developing advanced materials for optical storage and color-switching applications K. Uchida, Y. Nakayama, M. Irie, 1990.
Polymer Synthesis and Characterization
Novel Aromatic Polyimides : The synthesis and characterization of novel diamines and their polymerization with various dianhydrides have been explored for producing aromatic polyimides with high solubility and thermal stability. These materials, relevant due to their structural similarities, offer significant potential in creating high-performance polymers for industrial applications, such as in electronics and aerospace, due to their exceptional thermal and chemical resistance M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.
Anticancer Activity
Anticancer Evaluation of Thiazole Derivatives : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity. Compounds with structural similarities to the queried chemical showed promising anticancer activities against various cancer cell lines, highlighting the potential of such compounds in developing new therapeutic agents B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021.
Antimicrobial Applications
Synthesis and Antimicrobial Screening : Research on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring has demonstrated significant antibacterial and antifungal activities. These studies underline the importance of structural moieties similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide in designing new compounds with potential applications in treating microbial diseases N. Desai, K. M. Rajpara, V. V. Joshi, 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-5-3-4-6-17(13)19(24)22-12-11-18-14(2)23-20(25-18)15-7-9-16(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISGQRBPCYDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2867050.png)
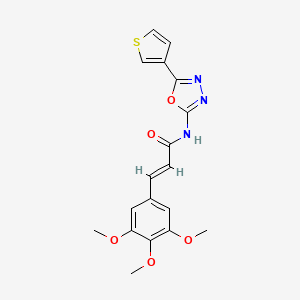
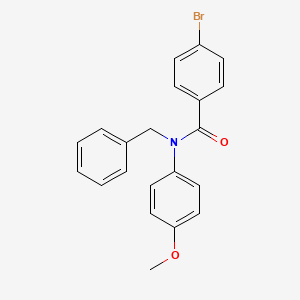
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid](/img/structure/B2867060.png)

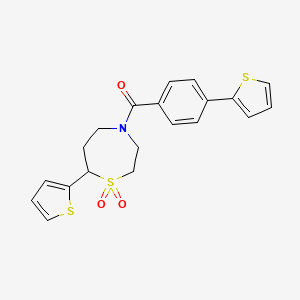
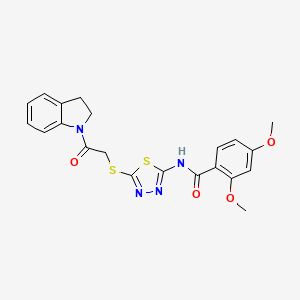
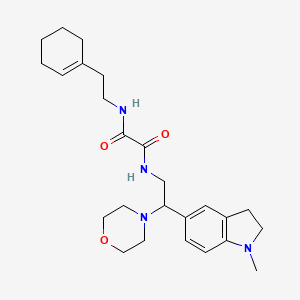
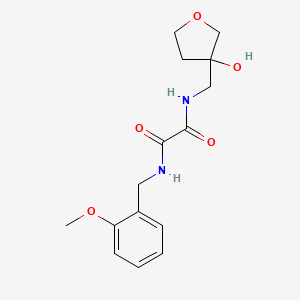
![2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2867068.png)
